2,4-diiodo-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
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Overview
Description
2,4-Diiodo-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound characterized by the presence of iodine atoms, a benzoxazole ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diiodo-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves multiple steps. One common approach starts with the iodination of a phenol derivative to introduce the iodine atoms at the 2 and 4 positions. This is followed by the formation of the benzoxazole ring through a cyclization reaction involving an appropriate precursor. The final step involves the formation of the imino linkage by reacting the benzoxazole derivative with an aldehyde or ketone under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and continuous flow processes to ensure consistent quality and quantity of the product .
Chemical Reactions Analysis
Types of Reactions
2,4-Diiodo-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols and benzoxazole derivatives.
Scientific Research Applications
2,4-Diiodo-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2,4-diiodo-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the benzoxazole ring can interact with nucleic acids and proteins. The iodine atoms may enhance the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diiodo-6-[(E)-{[3-(2-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol
- 2,4-Diiodo-6-[(E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl]phenol
- 2,4-Diiodo-6-[(E)-{[3-(2-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol
Uniqueness
2,4-Diiodo-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is unique due to the presence of the benzoxazole ring and the specific positioning of the iodine atoms. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H14I2N2O2 |
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Molecular Weight |
580.2 g/mol |
IUPAC Name |
2,4-diiodo-6-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C21H14I2N2O2/c1-12-4-2-3-5-16(12)21-25-18-10-15(6-7-19(18)27-21)24-11-13-8-14(22)9-17(23)20(13)26/h2-11,26H,1H3 |
InChI Key |
KGKLGBGAOLZEOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)I)I)O |
Origin of Product |
United States |
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